8-(Pyrimidin-2-ylamino)naphthalene-2-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of 8-(Pyrimidin-2-Ylamino)Naphthalene-2-Carboximidamide involves several steps. Specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions . Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity .
Chemical Reactions Analysis
8-(Pyrimidin-2-Ylamino)Naphthalene-2-Carboximidamide undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-(Pyrimidin-2-Ylamino)Naphthalene-2-Carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Pyrimidin-2-Ylamino)Naphthalene-2-Carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
8-(Pyrimidin-2-Ylamino)Naphthalene-2-Carboximidamide can be compared with other similar compounds, such as:
Naphthalenes: Compounds containing a naphthalene moiety, which consists of two fused benzene rings.
Aminopyrimidines: Compounds containing an amino group attached to a pyrimidine ring.
Carboximidamides: Compounds containing a carboximidamide group, which is a functional group with the formula -C(=NH)NH2.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N5 |
---|---|
Molecular Weight |
263.30 g/mol |
IUPAC Name |
8-(pyrimidin-2-ylamino)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C15H13N5/c16-14(17)11-6-5-10-3-1-4-13(12(10)9-11)20-15-18-7-2-8-19-15/h1-9H,(H3,16,17)(H,18,19,20) |
InChI Key |
GRQLDCHTDNYVQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C(=N)N)C(=C1)NC3=NC=CC=N3 |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=N)N)C(=C1)NC3=NC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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